Apcin-A

Übersicht

Beschreibung

Apcin-A is a derivative of Apcin and functions as an inhibitor of the anaphase-promoting complex (APC). It interacts strongly with the cell division cycle protein 20 homolog (Cdc20) and inhibits the ubiquitination of Cdc20 substrates .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Apcin-A kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung von Ureido-Derivaten beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion einer Purin- oder Pyrimidinbase mit einer Ureidogruppe unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu erhöhen. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Apcin-A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Apcin-A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz bei der Synthese anderer Verbindungen verwendet.

Biologie: Wird auf seine Rolle bei der Zellzyklusregulation und seine Interaktion mit Cdc20 untersucht.

Medizin: Potenzielle Anwendungen in der Krebstherapie aufgrund seiner Fähigkeit, die Zellteilung zu hemmen und die Wirksamkeit anderer Chemotherapeutika zu verbessern

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Cdc20 bindet, einen Coaktivator des Anaphase-Promoting-Komplexes (APC). Diese Bindung hemmt die Ubiquitinierung von Cdc20-Substraten, wodurch das Fortschreiten des Zellzyklus verhindert wird. Die Hemmung der APC/C-abhängigen Ubiquitinierung führt zu einer verlängerten Mitose und kann in Krebszellen Apoptose induzieren .

Wirkmechanismus

Apcin-A exerts its effects by binding to Cdc20, a coactivator of the anaphase-promoting complex (APC). This binding inhibits the ubiquitination of Cdc20 substrates, thereby preventing the progression of the cell cycle. The inhibition of APC/C-dependent ubiquitylation leads to prolonged mitosis and can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Apcin-A-Monohydrochlorid: Dies ist ein Derivat von this compound mit ähnlichen inhibitorischen Eigenschaften.

Einzigartigkeit

This compound ist aufgrund seiner starken Interaktion mit Cdc20 und seiner Fähigkeit, die Ubiquitinierung von Cdc20-Substraten zu hemmen, einzigartig. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Zellzyklusregulation und der Krebstherapie .

Biologische Aktivität

Apcin-A, a compound identified as a CDC20 inhibitor, has garnered significant attention in cancer research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Overview of this compound

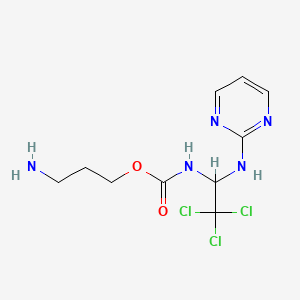

Chemical Structure and Properties

this compound is chemically described as 3-(2-Methyl-5-nitroimidazol-1-yl)-N-(2,2,2-trichloro-1-phenylaminoethyl)propionamide. It exhibits a high purity level (≥98%) and functions primarily as a Cdc20 inhibitor, which plays a crucial role in the regulation of the cell cycle by facilitating the degradation of cell cycle proteins through the anaphase-promoting complex/cyclosome (APC/C) .

This compound inhibits the interaction between Cdc20 and its substrates, thereby blocking substrate-mediated loading onto the APC. This inhibition prolongs mitotic duration and induces apoptosis in various cancer cell lines. The compound has been shown to induce metaphase arrest and apoptotic cell death by preventing substrate recognition through binding to Cdc20 .

Antitumor Effects

Numerous studies have evaluated the antitumor effects of this compound across different cancer types:

- Triple-Negative Breast Cancer (TNBC) : In a study involving MDA-MB-231 and MDA-MB-468 cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 91.41 μM. Modifications to the compound improved its efficacy by 5–10 times compared to this compound alone .

- Osteosarcoma (OS) : In MG63 and U2OS cells, treatment with this compound resulted in dose-dependent growth inhibition. For instance, at 50 µM concentration, around 50% inhibition was observed after 72 hours . Additionally, this compound effectively suppressed cell migration and invasion in these OS cell lines through Transwell assays.

Table: Summary of Biological Activity Data

| Cell Line | IC50 (μM) | Growth Inhibition (%) | Migration/Invasion Suppression |

|---|---|---|---|

| MDA-MB-231 | 91.41 | 25% at 72h (50 µM) | Yes |

| MDA-MB-468 | ~10 | Significant | Yes |

| MG63 | - | ~50% at 72h (50 µM) | Yes |

| U2OS | - | ~75% at 72h (75 µM) | Yes |

Case Studies

- Study on TNBC : Researchers developed new Apcin-based inhibitors that significantly improved antitumor activities compared to this compound alone. The study highlighted that modifications on the pyrimidine group can enhance binding interactions with CDC20, leading to better therapeutic outcomes .

- Osteosarcoma Research : Another study focused on the effects of this compound in osteosarcoma cell lines MG63 and U2OS. The results indicated that this compound not only inhibited cell proliferation but also significantly reduced invasion capabilities, suggesting its potential as a therapeutic agent for cohesion-defective cancers .

Eigenschaften

IUPAC Name |

3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTSJVDIFMKETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.